molecular formula C17H16N6S3 B11492283 7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11492283
M. Wt: 400.6 g/mol
InChI Key: LXJASIFSVNTSQQ-UHFFFAOYSA-N
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Description

7-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that features a unique combination of triazole, thiazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

7-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-1,2,4-triazol-3-yl)methanol
  • 4-methyl-4H-1,2,4-triazol-3-yl)methanamine
  • 4-Methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

7-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its combination of triazole, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H16N6S3

Molecular Weight

400.6 g/mol

IUPAC Name

7-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H16N6S3/c1-3-7-12-19-14-13(15(20-12)26-16-21-18-10-22(16)2)25-17(24)23(14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3

InChI Key

LXJASIFSVNTSQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)SC3=NN=CN3C)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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